molecular formula C8H10BrNO B2645397 (R)-2-Amino-2-(2-bromophenyl)ethanol CAS No. 1213220-84-8

(R)-2-Amino-2-(2-bromophenyl)ethanol

Cat. No.: B2645397
CAS No.: 1213220-84-8
M. Wt: 216.078
InChI Key: VUSFGKBTMASDCO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(2-bromophenyl)ethanol is an organic compound with the molecular formula C8H10BrNO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-bromophenyl)ethanol can be achieved through several methods. One common approach involves the bromination of 2-phenylethanol followed by amination. The bromination step typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(2-bromophenyl)ethanol may involve continuous flow processes to ensure safety and efficiency. The use of microreactors allows for precise control over reaction conditions, minimizing the risk associated with handling bromine and other hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-bromophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-Amino-2-(2-bromophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism by which ®-2-Amino-2-(2-bromophenyl)ethanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(2-bromophenyl)ethanol is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, as it can exist in two enantiomeric forms with different activities .

Properties

IUPAC Name

(2R)-2-amino-2-(2-bromophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSFGKBTMASDCO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CO)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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